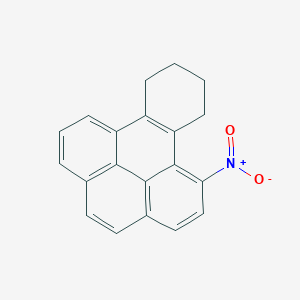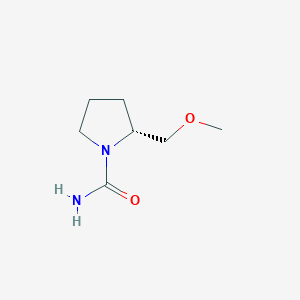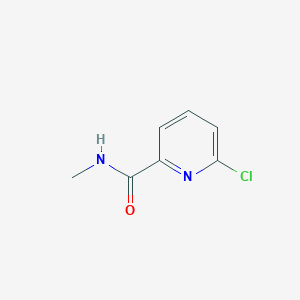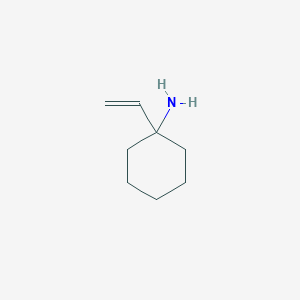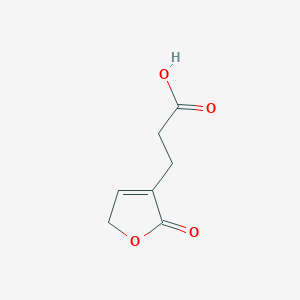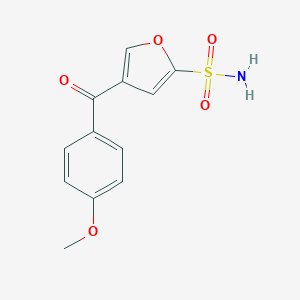
4-(4-Methoxybenzoyl)-2-furansulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxybenzoyl)-2-furansulfonamide, also known as MBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBS is a sulfonamide derivative of furan, which is a heterocyclic organic compound. This compound has a molecular formula of C12H11NO5S and a molecular weight of 281.28 g/mol.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxybenzoyl)-2-furansulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 4-(4-Methoxybenzoyl)-2-furansulfonamide leads to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
4-(4-Methoxybenzoyl)-2-furansulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 4-(4-Methoxybenzoyl)-2-furansulfonamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-Methoxybenzoyl)-2-furansulfonamide in lab experiments is its high purity and stability. 4-(4-Methoxybenzoyl)-2-furansulfonamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-Methoxybenzoyl)-2-furansulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 4-(4-Methoxybenzoyl)-2-furansulfonamide. One area of interest is the development of 4-(4-Methoxybenzoyl)-2-furansulfonamide-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of the potential anti-inflammatory and analgesic effects of 4-(4-Methoxybenzoyl)-2-furansulfonamide in human subjects. Additionally, the development of new synthesis methods for 4-(4-Methoxybenzoyl)-2-furansulfonamide may lead to improved yields and purity of the compound.
Méthodes De Synthèse
4-(4-Methoxybenzoyl)-2-furansulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzoyl chloride with furan-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain 4-(4-Methoxybenzoyl)-2-furansulfonamide. This synthesis method has been optimized to yield high purity and high yields of 4-(4-Methoxybenzoyl)-2-furansulfonamide.
Applications De Recherche Scientifique
4-(4-Methoxybenzoyl)-2-furansulfonamide has been extensively studied in scientific research for its potential applications in various fields. One of the most significant applications of 4-(4-Methoxybenzoyl)-2-furansulfonamide is in the field of medicine, where it has been shown to exhibit anti-inflammatory and analgesic properties. 4-(4-Methoxybenzoyl)-2-furansulfonamide has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Numéro CAS |
118993-61-6 |
|---|---|
Nom du produit |
4-(4-Methoxybenzoyl)-2-furansulfonamide |
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
4-(4-methoxybenzoyl)furan-2-sulfonamide |
InChI |
InChI=1S/C12H11NO5S/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
Clé InChI |
OIEIIZQFSICKJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
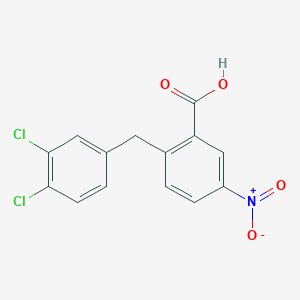
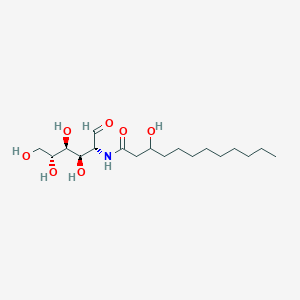
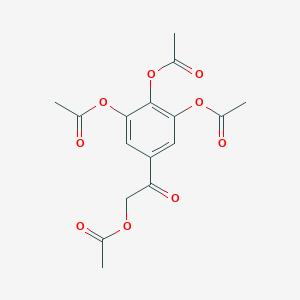
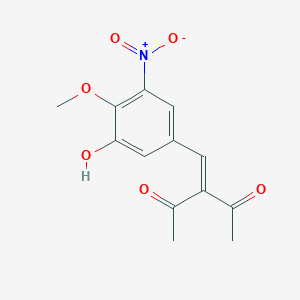
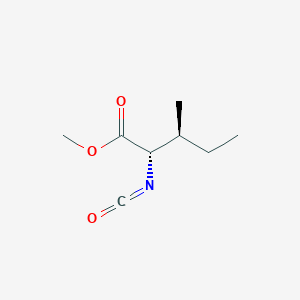
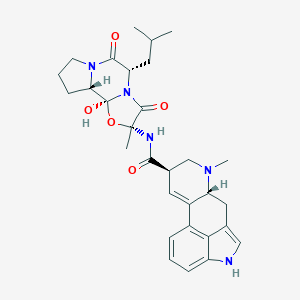
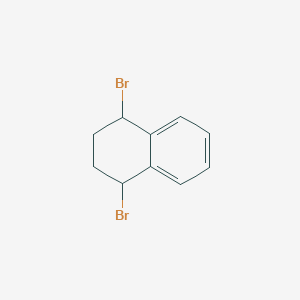
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
